6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carbonitrile
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Overview
Description
6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carbonitrile is a heterocyclic compound with a molecular formula of C8H3F3N4 and a molecular weight of 212.13 g/mol . This compound is characterized by the presence of an imidazo[1,5-a]pyrimidine core structure, which is further substituted with a trifluoromethyl group at the 6-position and a cyano group at the 8-position
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives, which this compound is a part of, play a vital role in various biological procedures and in cancer pathogenesis . Due to their resemblance in structure with the nucleotide base pair of DNA and RNA, they are recognized as valuable compounds in the treatment of cancer .
Mode of Action
Pyrimidine derivatives are known to interact with dna and rna due to their structural similarity . This interaction can interfere with the normal functioning of these nucleic acids, leading to potential therapeutic effects .
Biochemical Pathways
It is known that pyrimidine derivatives can affect various biochemical pathways due to their interaction with dna and rna .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound, determining how much of the administered dose reaches its target site of action .
Result of Action
It is known that pyrimidine derivatives can exert cytostatic effects, leading to cell cycle arrest due to dna damage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carbonitrile . For instance, the compound is considered hazardous by the 2012 OSHA Hazard Communication Standard, indicating that it may pose risks to the respiratory system . Therefore, the environment in which the compound is used or stored can significantly impact its action and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide, with the reaction being carried out at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.
Substitution: Sodium methoxide in methanol at room temperature.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted imidazo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its potential as a bioactive agent.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Similar core structure but lacks the trifluoromethyl and cyano groups.
Imidazo[1,5-a]pyrimidine: Core structure without the specific substitutions present in 6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carbonitrile.
Uniqueness
This compound is unique due to the presence of both the trifluoromethyl and cyano groups, which confer distinct electronic and steric properties. These substitutions enhance the compound’s potential for specific interactions with biological targets and its utility in various applications .
Properties
IUPAC Name |
6-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3N4/c9-8(10,11)7-14-5(4-12)6-13-2-1-3-15(6)7/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRINHTUARGQER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(N=C2C(F)(F)F)C#N)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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